2-Allyladamantane
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Overview
Description
2-Allyladamantane is an organic compound belonging to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyladamantane typically involves the allylation of adamantane derivatives. One common method is the reaction of 2-bromoadamantane with allyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Allyladamantane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the allyl group can be achieved using catalysts like palladium on carbon (Pd/C) to yield saturated adamantane derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Epoxides, alcohols
Reduction: Saturated adamantane derivatives
Substitution: Halogenated adamantane derivatives
Scientific Research Applications
2-Allyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.
Mechanism of Action
The mechanism of action of 2-Allyladamantane involves its interaction with molecular targets through its allyl group. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The rigid adamantane core provides stability, while the allyl group offers reactivity, making it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
1-Allyladamantane: Similar structure but with the allyl group attached to a different position on the adamantane core.
2-Methyladamantane: Lacks the allyl group, resulting in different reactivity and applications.
2-Bromoadamantane: Precursor to 2-Allyladamantane, used in its synthesis.
Uniqueness: this compound stands out due to the presence of the allyl group, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a valuable compound for various chemical, biological, and industrial applications .
Properties
Molecular Formula |
C13H20 |
---|---|
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-prop-2-enyladamantane |
InChI |
InChI=1S/C13H20/c1-2-3-13-11-5-9-4-10(7-11)8-12(13)6-9/h2,9-13H,1,3-8H2 |
InChI Key |
DZFMARPEYYTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
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